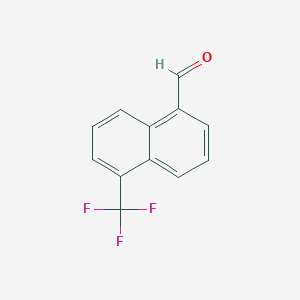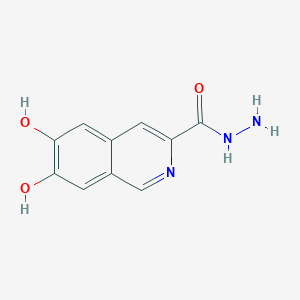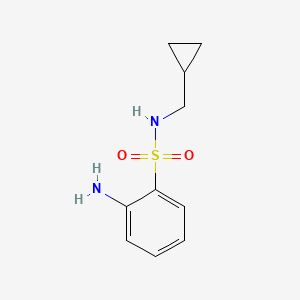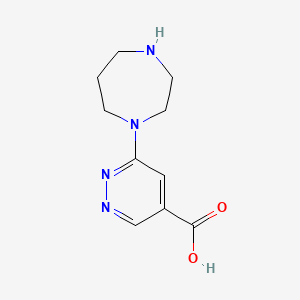
4-(4-Fluoronaphthalen-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoronaphthalen-1-yl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoronaphthalen-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromonaphthalene and 4-pyridylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromonaphthalene reacts with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Reduction Reactions: Formation of tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Fluoronaphthalen-1-yl)pyridine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoronaphthalen-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Fluoronaphthalen-2-yl)pyridine
- 4-(2-Fluoronaphthalen-1-yl)pyridine
- 4-(3-Fluoronaphthalen-1-yl)pyridine
Uniqueness
4-(4-Fluoronaphthalen-1-yl)pyridine is unique due to the specific position of the fluorine atom on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C15H10FN |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
4-(4-fluoronaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H |
Clave InChI |
XREJJDDDKRGJLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
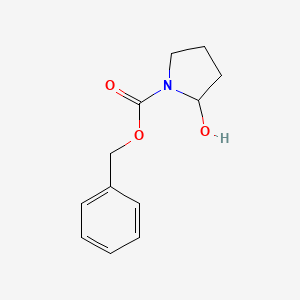
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
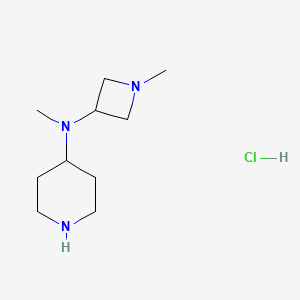

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
